

Application Notes and Protocols for LU-005i, a Potent Immunoproteasome Inhibitor

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Compound of Interest

Compound Name: LU-005i

Cat. No.: B10860999

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Introduction

LU-005i is a highly potent and selective small molecule inhibitor of the $\beta 5i$ (LMP7) subunit of the immunoproteasome, a key component of the ubiquitin-proteasome system involved in protein degradation, particularly in immune cells.[1][2] The immunoproteasome plays a critical role in various cellular processes, including antigen presentation and cytokine production, making it an attractive therapeutic target for autoimmune diseases and certain cancers.[2][3]

LU-005i, an epoxyketone-based irreversible inhibitor, demonstrates significant selectivity for the $\beta 5i$ subunit over its constitutive counterpart, $\beta 5c$. [1][4] These application notes provide detailed protocols and guidelines for determining the optimal concentration of **LU-005i** for in vitro assays.

Data Presentation: In Vitro Potency of LU-005i

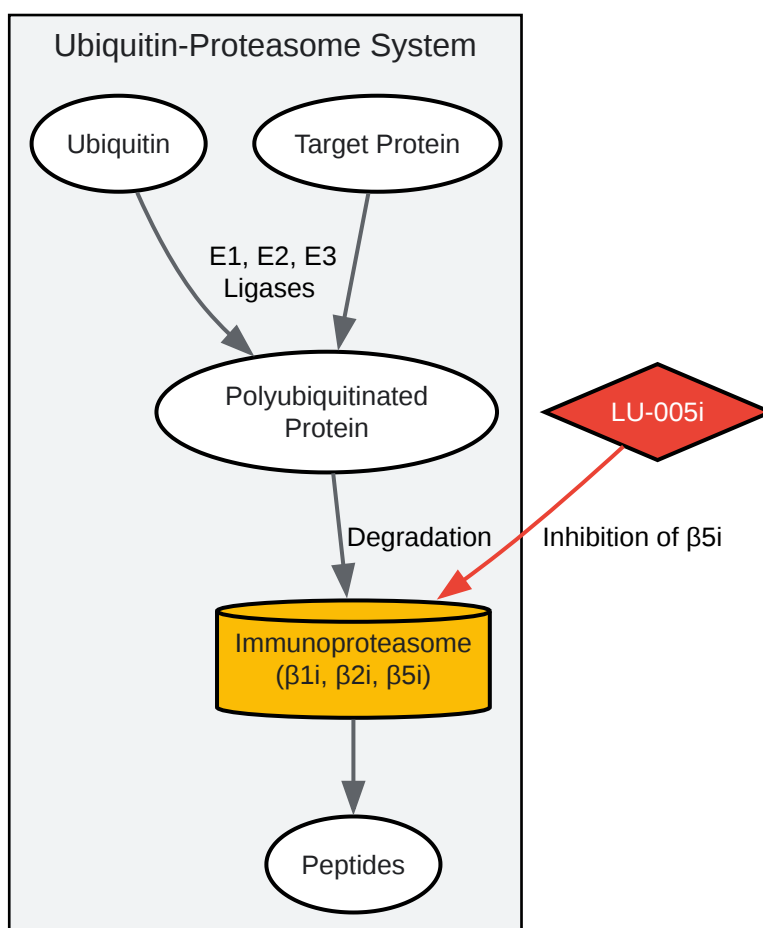
The inhibitory activity of **LU-005i** has been characterized in various cell lines and against purified proteasome subunits. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, providing a reference for determining appropriate concentration ranges for your experiments.

Target	Assay System	Cell Line	IC50 Value	Reference
β5i (Immunoproteasome)	Purified Enzyme	-	6.6 nM	[1]
β5c (Constitutive Proteasome)	Purified Enzyme	-	287 nM	[1]
β1i (Immunoproteasome)	Purified Enzyme	-	52 nM	[2]
β2i (Immunoproteasome)	Purified Enzyme	-	470 nM	[2]
β5i (Immunoproteasome)	Cellular Assay (Fluorescent Densitometry)	Raji	6.6 nM	[1]
β5i (Immunoproteasome)	Cellular Assay (Fluorescent Densitometry)	RPMI-8226	44 nM	[1]
20S Proteasome β1c	Cellular Assay (Fluorescent Densitometry)	Raji	> 10 μM	[1]

Note: The IC50 values can vary depending on the assay conditions, cell type, and substrate concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific in vitro model.

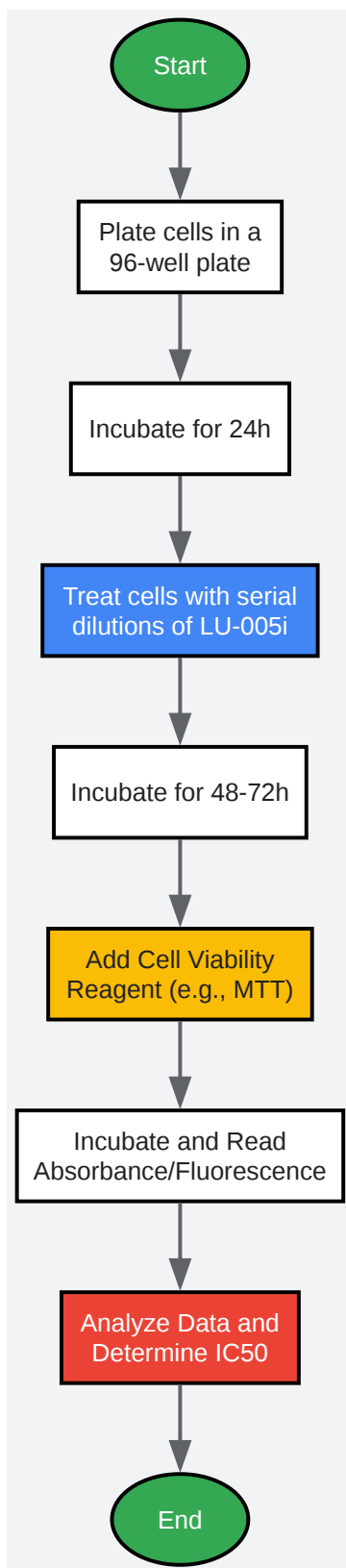
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.



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Caption: Simplified signaling pathway of the immunoproteasome and the inhibitory action of **LU-005i**.



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